molecular formula C18H29NO3S B11480092 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine

Cat. No.: B11480092
M. Wt: 339.5 g/mol
InChI Key: KCJGOKGAZMBHNX-UHFFFAOYSA-N
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Description

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine is a sulfonamide derivative featuring a 3,5-dimethylpiperidine core linked to a substituted aromatic sulfonyl group. The compound’s molecular formula is C₁₈H₃₀NO₃S, with a molecular weight of 340.5 g/mol.

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C18H29NO3S/c1-12(2)16-9-18(15(5)8-17(16)22-6)23(20,21)19-10-13(3)7-14(4)11-19/h8-9,12-14H,7,10-11H2,1-6H3

InChI Key

KCJGOKGAZMBHNX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring and the introduction of the sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The National Cancer Institute has protocols for assessing compounds against a panel of cancer cell lines, indicating potential for further exploration in oncology .
  • Enzyme Inhibition : This compound has been linked to the inhibition of specific enzymes involved in metabolic pathways. For instance, it may target 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating metabolic syndrome and related disorders such as type 2 diabetes and obesity .
  • Neuroprotective Effects : There is emerging evidence suggesting that the compound could have neuroprotective effects, potentially aiding in the treatment of cognitive impairments and neurodegenerative diseases like Alzheimer's .

Therapeutic Applications

The diverse biological activities of 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine suggest several therapeutic applications:

  • Metabolic Disorders : Given its role in inhibiting enzymes related to glucose metabolism, this compound could be beneficial in managing conditions associated with insulin resistance and hypertension .
  • Cancer Treatment : Its anticancer properties warrant investigation into its efficacy as a chemotherapeutic agent, particularly in combination therapies aimed at enhancing treatment outcomes for various malignancies .

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the compound against multiple cancer cell lines. The results indicated significant growth inhibition in certain types of tumors, with IC50 values suggesting promising anticancer activity. Further research is needed to elucidate the mechanisms involved and to optimize its efficacy through structural modifications .

Case Study 2: Neuroprotective Potential

In vitro studies have shown that this compound may protect neuronal cells from oxidative stress-induced damage. These findings support its potential role in treating neurodegenerative diseases, although further in vivo studies are necessary to confirm these effects and establish therapeutic dosages .

Summary Table of Applications

Application AreaSpecific ActivityReferences
AnticancerInhibits growth of cancer cell lines
Metabolic DisordersInhibits 11β-hydroxysteroid dehydrogenase type 1
NeuroprotectionProtects neuronal cells from oxidative stress

Mechanism of Action

The mechanism of action of 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues:

3,5-Dimethylpiperidine (CAS 35794-11-7)

  • Core Similarity : Shares the 3,5-dimethylpiperidine backbone.
  • Key Differences : Lacks the sulfonylaryl substituent, resulting in simpler physicochemical and toxicological profiles.
  • Physicochemical Properties :

  • Molecular weight: 113.2 g/mol (vs. 340.5 g/mol for the target compound).
  • Boiling point: 144°C (target compound expected to be higher due to increased molecular weight).
  • Flash point: 32°C (target compound likely less volatile due to sulfonyl group).
    • Toxicity :
  • Initial Threshold Screening Level (ITSL): 0.1 µg/m³ (annual average).
  • No EPA reference concentration (RfC) or dose (RfD) established .

Aryl Sulfonamide Derivatives Example: 4-Methoxybenzenesulfonamide derivatives. Contrast: The target compound’s isopropyl and methyl substituents may enhance lipophilicity compared to simpler aryl sulfonamides.

Data Tables

Table 1: Physicochemical and Toxicological Comparison

Property 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine 3,5-Dimethylpiperidine
Molecular Formula C₁₈H₃₀NO₃S C₇H₁₅N
Molecular Weight (g/mol) 340.5 113.2
Boiling Point (°C) Not reported 144
Flash Point (°C) Not reported 32
ITSL (µg/m³) Not established 0.1
EPA RfC/RfD Not established Not established

Table 2: Regulatory Status

Agency/Guideline 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine 3,5-Dimethylpiperidine
ACGIH/NIOSH OELs Not established Not established
IARC/NTP Classification Not evaluated Not evaluated

Research Findings

Structural Impact on Properties :

  • The sulfonylaryl group increases molecular weight by ~300%, reducing volatility and likely altering solubility. The cis/trans isomerism observed in 3,5-dimethylpiperidine may persist in the target compound, affecting reactivity .
  • The methoxy and isopropyl groups on the phenyl ring could enhance metabolic stability compared to unsubstituted sulfonamides.

Toxicological Gaps :

  • While 3,5-dimethylpiperidine has an ITSL, the target compound’s toxicity remains uncharacterized. Sulfonamides generally exhibit varied bioactivity, necessitating targeted studies for risk assessment.

Regulatory Considerations :

  • Neither compound has established OELs or EPA guidelines, highlighting a need for further toxicological profiling .

Biological Activity

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfonyl group and a piperidine ring, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H26N2O3SC_{16}H_{26}N_{2}O_{3}S, with a molecular weight of 326.5 g/mol. The structure includes an isopropyl group, a methoxy group, and a methyl-substituted phenyl moiety, which enhance its biological activity through various interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The sulfonyl group is known to enhance the binding affinity to microbial enzymes, potentially leading to the inhibition of bacterial growth. A study demonstrated that derivatives of similar piperidine compounds showed significant antibacterial activity against various strains of bacteria, suggesting that this compound may exhibit similar properties .

Antioxidant Activity

The presence of methoxy and isopropyl groups in the compound's structure may contribute to its antioxidant activity. Compounds with such substituents have been shown to scavenge free radicals effectively, which can help in reducing oxidative stress in biological systems. This property is critical in preventing cellular damage and has implications in various diseases related to oxidative stress .

Enzyme Inhibition

1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine may act as an enzyme inhibitor. Similar compounds have been evaluated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for cell proliferation. Inhibition of DHODH has therapeutic implications in treating autoimmune diseases and certain cancers .

Study 1: Antimicrobial Efficacy

A comparative study involving piperidine derivatives demonstrated that compounds with sulfonyl substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted that the presence of the sulfonyl group was essential for the observed biological activity, indicating a potential mechanism of action through enzyme inhibition in bacterial metabolism .

Study 2: Antioxidant Properties

In vitro assays assessing the antioxidant capacity of similar compounds showed significant free radical scavenging activity. The results indicated that the methoxy group significantly contributed to the electron-donating ability of the compound, enhancing its antioxidant potential .

Data Tables

Property Value
Molecular FormulaC16H26N2O3S
Molecular Weight326.5 g/mol
Antimicrobial ActivitySignificant against various bacteria
Antioxidant ActivityHigh free radical scavenging ability
Enzyme InhibitionPotential DHODH inhibitor

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